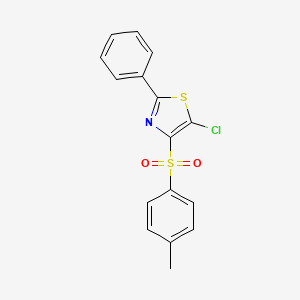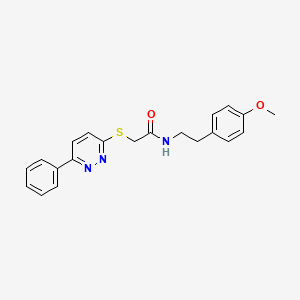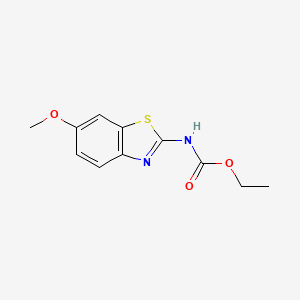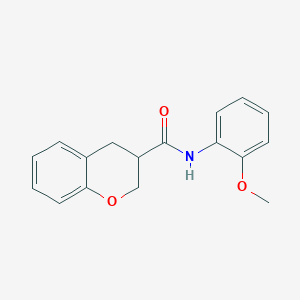![molecular formula C16H10BrClN2OS B2604425 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide CAS No. 301236-44-2](/img/structure/B2604425.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C16H10BrClN2OS and its molecular weight is 393.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential in Antihypertensive and Cardiotropic Drug Development
The compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide and its derivatives have been explored for their potential in developing antihypertensive and cardiotropic drugs. A study by Drapak et al. (2019) synthesized a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, related to this compound. The study found that these compounds showed a high affinity for the angiotensin II receptor, which is a promising target for antihypertensive drugs. The docking studies indicated a strong potential for these compounds to inhibit the angiotensin II receptor, suggesting their use in managing hypertension and related cardiovascular disorders (Drapak et al., 2019).
Antimicrobial and Antifungal Properties
Compounds related to this compound have also been investigated for their antimicrobial properties. Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and tested them for antimicrobial activity. These compounds showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and significant antifungal activity against strains like Candida glabrata. This suggests the potential of such compounds in the development of new antimicrobial agents (Kubba & Rahim, 2018).
Insect Growth Regulation
Another potential application is in the field of agriculture as insect growth regulators. A study by Retnakaran (1980) investigated the effects of this compound derivatives on the spruce budworm, a significant pest in forestry. The study found that these compounds had moult-inhibiting properties, making them effective for controlling pest populations in an environmentally friendly way (Retnakaran, 1980).
Potential in Cancer Research
Further, the thiazole derivatives of this compound have been explored for their potential in cancer research. Turan-Zitouni et al. (2018) synthesized N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives and evaluated their anticancer potency. Some of these derivatives showed significant antitumor efficiency against various cancer cell lines, indicating their potential as cancer therapeutic agents (Turan-Zitouni et al., 2018).
Mecanismo De Acción
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a synthetic compound that has been studied for its pharmacological activities Thiazole derivatives, to which this compound belongs, have been reported to exhibit various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mode of Action
Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways involved in microbial growth and cancer cell proliferation.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, has been associated with better antimicrobial effects for most tested bacterial strains .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . Therefore, it can be inferred that this compound may inhibit microbial growth and cancer cell proliferation.
Análisis Bioquímico
Biochemical Properties
It has been found that some of its derivatives have promising antimicrobial and antiproliferative activities
Cellular Effects
Its derivatives have shown to have effects on bacterial (Gram positive and Gram negative) and fungal species . They have also shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Mechanism
Molecular docking studies of its derivatives have shown that they have good docking scores within the binding pocket of selected PDB ID (1JIJ, 4WMZ, and 3ERT) .
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOXODBRBAXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)

![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)




![8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2604360.png)
![Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2604361.png)


